6-Imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic molecule featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸] core, with key functional groups including an imino moiety at position 6, a 13-methyl group, a morpholin-4-yl-ethyl substituent at position 7, and a carboxamide group at position 5 . Its synthesis likely involves multi-step heterocyclic condensation, analogous to methods described for related spirocyclic compounds (e.g., via cyclization of amine or thioether intermediates) .
Properties
Molecular Formula |
C19H22N6O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c1-12-2-3-15-22-18-14(19(27)25(15)11-12)10-13(17(21)26)16(20)24(18)5-4-23-6-8-28-9-7-23/h2-3,10-11,20H,4-9H2,1H3,(H2,21,26) |
InChI Key |
KCJGNXYJKCQCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[840Common synthetic routes may involve the use of cyclization reactions, condensation reactions, and functional group transformations under specific conditions such as reflux in methanol with methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholin-4-yl or imino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The table below highlights structural differences between the target compound and analogous molecules:
Key Observations :
- The target compound’s morpholinyl-ethyl group distinguishes it from I-6230 (), which lacks heterocyclic amines but incorporates pyridazine, a moiety known for hydrogen-bonding interactions .
- The methoxyethyl variant (CAS 867136-78-5) suggests that substituent polarity modulates physicochemical properties; the methoxy group could increase hydrophilicity relative to the methyl group in the target compound .
Potential Pharmacological Implications
While direct activity data are absent, structural analogs provide insights:
- Morpholinyl groups (as in the target compound and CAS 867136-78-5) are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors), where they occupy hydrophobic pockets and stabilize interactions .
- Carboxamide groups (shared with imidazole carboxamides in ) are critical for binding to enzymes like poly(ADP-ribose) polymerase (PARP) .
- Tricyclic frameworks (e.g., triazolo[1,5-a]pyrimidines in ) often exhibit antimicrobial or anticancer activity, suggesting the target compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
